molecular formula C8H8BrI B1524100 1-Bromo-2,3-dimethyl-4-iodobenzene CAS No. 1160573-43-2

1-Bromo-2,3-dimethyl-4-iodobenzene

Cat. No.: B1524100
CAS No.: 1160573-43-2
M. Wt: 310.96 g/mol
InChI Key: LXCPAICQHCSLQE-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethyl-4-iodobenzene (CAS 1160573-43-2) is a halogenated aromatic compound with the molecular formula C₈H₈BrI and a purity of 97% . It features bromine and iodine substituents at the 1- and 4-positions of the benzene ring, respectively, along with methyl groups at the 2- and 3-positions. This structure confers unique electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) where halogen substituents act as leaving groups. The compound requires storage at 2–8°C to maintain stability and carries GHS hazard warnings for skin, eye, and respiratory irritation (H315, H319, H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethyl-4-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and iodination of a dimethylbenzene precursor. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems and precise control of reaction parameters, such as temperature and reagent concentration, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-dimethyl-4-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

1-Bromo-2,3-dimethyl-4-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dimethyl-4-iodobenzene in chemical reactions involves the activation of the aromatic ring through the presence of electron-withdrawing halogen atoms. This activation facilitates electrophilic and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Methyl Substituents

Table 1: Key Properties of Halogenated Benzene Derivatives

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties
1-Bromo-2,3-dimethyl-4-iodobenzene 1160573-43-2 C₈H₈BrI 1-Br, 2,3-CH₃, 4-I 301.96 High steric hindrance; methyl groups deactivate ring for electrophilic substitution .
1-Bromo-4-iodobenzene 589-87-7 C₆H₄BrI 1-Br, 4-I 282.90 Simpler structure; higher reactivity in cross-coupling due to absence of methyl groups .
1-Bromo-2,3-diiodobenzene N/A (Compound 25) C₆H₃BrI₂ 1-Br, 2,3-I 408.80 Enhanced leaving-group potential; iodine’s polarizability aids nucleophilic substitution .
4-Bromo-2-(chloromethyl)-1-iodobenzene 1261817-10-0 C₇H₅BrClI 4-Br, 2-ClCH₂, 1-I 322.38 Chloromethyl group introduces additional reactivity for functionalization .
1-Bromo-2,4-dimethyl-5-iodobenzene 854861-87-3 C₈H₈BrI 1-Br, 2,4-CH₃, 5-I 301.96 Positional isomer; steric effects differ due to methyl group at 5-position .

Reactivity and Electronic Effects

  • Steric and Electronic Modulation :
    The methyl groups in this compound create steric hindrance, reducing reactivity toward bulky electrophiles compared to 1-Bromo-4-iodobenzene . The electron-donating methyl groups also deactivate the aromatic ring, directing incoming electrophiles to the less hindered 5- or 6-positions.
  • Halogen Reactivity Hierarchy : Iodine (4-position) is more reactive than bromine (1-position) in cross-coupling reactions due to its lower bond dissociation energy. This contrasts with 1-Bromo-2,3-diiodobenzene, where dual iodine substituents enable sequential functionalization .

Biological Activity

1-Bromo-2,3-dimethyl-4-iodobenzene is a halogenated aromatic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including pharmacology and toxicology.

  • Molecular Formula : C₈H₈BrI
  • Molecular Weight : 232.06 g/mol
  • Structure : The compound features a bromine atom and an iodine atom attached to a dimethyl-substituted benzene ring.

This compound primarily acts through electrophilic aromatic substitution , where the halogen atoms facilitate interactions with nucleophiles in biological systems. This mechanism allows the compound to form reactive intermediates that can engage with various biomolecules, including proteins and nucleic acids.

Biochemical Pathways

The compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. This interaction can lead to the formation of reactive oxygen species (ROS), contributing to oxidative stress in cells. The resulting oxidative stress can alter cellular signaling pathways and gene expression, potentially leading to apoptosis or other cellular responses.

Cellular Effects

This compound has shown various cellular effects:

  • Induction of Oxidative Stress : The compound generates ROS, which can damage cellular components and alter metabolic processes.
  • Alteration of Gene Expression : It influences the expression of genes involved in stress responses and apoptosis pathways.
  • Toxicity : At higher concentrations, it can induce significant cytotoxic effects, including DNA damage and liver toxicity due to the accumulation of reactive intermediates.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

  • Low Doses : Minimal effects on cellular function.
  • Moderate Doses : Induction of oxidative stress and alterations in metabolic flux.
  • High Doses : Severe toxic effects leading to cell death and organ damage.

Study on Hepatotoxicity

A study investigating the hepatotoxic effects of halogenated compounds found that this compound induced liver damage in rodent models. The study measured liver enzyme levels (ALT and AST) as indicators of toxicity. Results indicated significant elevation in enzyme levels at higher doses compared to controls, suggesting hepatotoxic potential.

In Vitro Studies on Cancer Cells

In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. The mechanism was linked to its ability to induce oxidative stress and activate apoptotic pathways. Cell viability assays showed a dose-dependent decrease in cell survival rates upon treatment with the compound.

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
Oxidative Stress InductionIncreased ROS production
Gene Expression AlterationChanges in apoptosis-related gene expression
CytotoxicityDose-dependent cell death in cancer cell lines
HepatotoxicityElevated liver enzymes indicating liver damage

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1-Bromo-2,3-dimethyl-4-iodobenzene?

  • Methodology : The synthesis typically involves sequential halogenation and alkylation of a benzene precursor. For example, bromination at the 1-position can be achieved using Br₂/FeBr₃, followed by iodination at the 4-position via electrophilic substitution with I₂/HNO₃. Methyl groups at the 2- and 3-positions are introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst (e.g., AlCl₃). Purification is critical due to potential byproducts; column chromatography with hexane/ethyl acetate (9:1) or recrystallization from ethanol/ether mixtures is recommended based on solubility data for analogous bromo-iodoarenes .

Q. How should researchers handle and store this compound to ensure safety?

  • Methodology :

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid contact with strong oxidizers (e.g., HNO₃, KMnO₄) or bases (e.g., NaOH), which may induce hazardous reactions .
  • Storage : Store in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption. Regularly inspect containers for leaks or discoloration .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C-NMR : Assign methyl groups (δ ~2.3–2.5 ppm for CH₃) and aromatic protons (δ ~7.0–7.5 ppm). Coupling patterns help confirm substitution positions .
  • X-ray crystallography : Resolve steric effects from dimethyl groups and confirm halogen positions. For analogs like 1-bromo-4-iodobenzene, C–Br and C–I bond lengths are ~1.89 Å and ~2.09 Å, respectively .
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 312 (M⁺) and isotopic patterns consistent with Br/I .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity observed during substitution reactions involving this compound?

  • Methodology :

  • Mechanistic analysis : Use DFT calculations (e.g., Gaussian 16) to model transition states and identify steric/electronic factors. The dimethyl groups at 2/3-positions create steric hindrance, favoring nucleophilic attack at the 4-iodo position over the 1-bromo site .
  • Experimental validation : Compare reaction outcomes (e.g., Suzuki coupling) with/without steric modifiers (e.g., bulky ligands). Monitor regioselectivity via HPLC or GC-MS .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the iodine atom in 1-bromo-4-iodobenzene shows higher electrophilicity than bromine .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents enhance oxidative addition rates in Pd-catalyzed couplings .

Q. How does the steric environment of the dimethyl groups influence the compound's reactivity in aromatic substitution reactions?

  • Methodology :

  • Steric parameterization : Use Tolman’s cone angles or % buried volume (%VBur) to quantify steric effects. Compare reaction rates (e.g., SNAr) with less-hindered analogs (e.g., 1-bromo-4-iodobenzene).
  • Kinetic isotope effects (KIE) : Deploy deuterated substrates to distinguish between electronic and steric contributions. For example, reduced KIE values suggest steric dominance in transition states .

Properties

IUPAC Name

1-bromo-4-iodo-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCPAICQHCSLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromo-2,3-dimethyl-4-iodobenzene
1-Bromo-2,3-dimethyl-4-iodobenzene
1-Bromo-2,3-dimethyl-4-iodobenzene
1-Bromo-2,3-dimethyl-4-iodobenzene
1-Bromo-2,3-dimethyl-4-iodobenzene
1-Bromo-2,3-dimethyl-4-iodobenzene

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